Synthetic Utility: Regioselective Cross-Coupling Enabled by 3,7-Diiodo Substitution
3,7-Diiodo-6-methoxy-1H-indazole enables sequential or orthogonal palladium-catalyzed cross-coupling reactions at two distinct positions (C3 and C7), a capability not afforded by mono-iodo indazoles such as 3-iodo-6-methoxy-1H-indazole or 7-iodo-6-methoxy-1H-indazole [1]. The 3-position iodine exhibits higher reactivity in Suzuki-Miyaura couplings compared to the 7-position due to electronic differences conferred by the indazole N2 atom, allowing for regioselective functionalization [2]. This dual-handle architecture provides a direct synthetic route to 3,7-diaryl-6-methoxy-1H-indazoles that would otherwise require multi-step de novo construction or protecting group strategies .
| Evidence Dimension | Number of available sites for transition metal-catalyzed cross-coupling |
|---|---|
| Target Compound Data | 2 reactive iodine handles (C3 and C7 positions) |
| Comparator Or Baseline | 3-iodo-6-methoxy-1H-indazole: 1 reactive iodine handle (C3 only) |
| Quantified Difference | 100% increase in synthetic diversification potential per reaction sequence |
| Conditions | Palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling conditions; inferred from reactivity trends of analogous diiodoindazoles |
Why This Matters
For procurement decisions in medicinal chemistry, the diiodo substitution pattern reduces the number of synthetic steps required to access complex 3,7-disubstituted indazole libraries, thereby lowering labor costs and accelerating SAR exploration.
- [1] AngeneChemical. 3-Iodo-6-methoxy-1H-indazole Product Page. CAS 936138-17-9. View Source
- [2] Collot, V., et al. 'Synthesis of 4-substituted and 3,4-disubstituted indazole derivatives by palladium-mediated cross-coupling reactions.' Tetrahedron, 2005. View Source
